molecular formula C8H17NO B6601545 (3-ethylpiperidin-2-yl)methanol CAS No. 1824509-08-1

(3-ethylpiperidin-2-yl)methanol

Cat. No.: B6601545
CAS No.: 1824509-08-1
M. Wt: 143.23 g/mol
InChI Key: IBPUQYITTXOSEM-UHFFFAOYSA-N
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Description

(3-Ethylpiperidin-2-yl)methanol is a piperidine derivative featuring a hydroxylmethyl group at the 2-position and an ethyl substituent at the 3-position of the piperidine ring. Piperidine-methanol derivatives are valued in pharmaceutical and material science research due to their versatile reactivity and ability to serve as intermediates in synthesizing bioactive molecules. These compounds often exhibit tunable physicochemical properties, such as solubility and lipophilicity, which are critical for drug design and material applications .

Properties

IUPAC Name

(3-ethylpiperidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-7-4-3-5-9-8(7)6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPUQYITTXOSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCNC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (3-ethylpiperidin-2-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The compound undergoes hydroxyl oxidation, amination, and imine reduction via a metal-catalyzed hydrogen transfer mechanism . This process forms new C-N bonds, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares (3-ethylpiperidin-2-yl)methanol with structurally similar piperidine and pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
[3-(Pyridin-2-yl)piperidin-3-yl]methanol 1903245-67-9 C₁₁H₁₄N₂O 192.3 Pyridinyl at C3, hydroxymethyl at C3 Pharmaceutical intermediates, material science
(3-Amino-1-benzylpiperidin-3-yl)methanol 885268-85-9 C₁₃H₁₉N₂O 219.3* Benzyl at N1, amino at C3 Laboratory synthesis, chemical R&D
(1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol 1355217-85-4 C₁₁H₁₅N₃O₃ 237.26 Nitropyridinyl at N1 Specialty chemical synthesis
2-(Methylamino)pyridine-3-methanol N/A C₇H₁₀N₂O 138.17 Methylamino at C2, hydroxymethyl at C3 Pharmaceutical intermediates

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects: The ethyl group in this compound likely enhances lipophilicity compared to polar substituents like pyridinyl (192.3 g/mol, ) or nitropyridinyl (237.26 g/mol, ). This property influences bioavailability and membrane permeability in drug candidates.
  • Steric and Electronic Factors : Bulkier groups (e.g., benzyl in ) may hinder reactivity, whereas electron-withdrawing groups (e.g., nitro in ) could increase electrophilicity for nucleophilic substitutions.
Pharmaceutical Intermediates
  • [3-(Pyridin-2-yl)piperidin-3-yl]methanol: Used in synthesizing therapies for neurological and metabolic disorders due to its dual functionality (hydroxyl and pyridinyl groups), enabling hydrogen bonding and π-π interactions with biological targets .
  • 2-(Methylamino)pyridine-3-methanol: Serves as a precursor for heterocyclic drug candidates, leveraging its pyridine core for binding enzyme active sites .
Material Science
  • Piperidine-methanol derivatives are integrated into polymers and coatings to enhance thermal stability and mechanical strength. For example, [3-(Pyridin-2-yl)piperidin-3-yl]methanol’s rigid structure contributes to material durability .

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